REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[Cl:11])[C:7](=[O:12])[NH:6][C:5]2=[O:13].S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:23].[K+]>O.O1CCCC1.C(OCC)(=O)C>[Cl:11][C:10]1[CH:9]=[C:8]2[C:4](=[CH:3][C:2]=1[I:23])[C:5](=[O:13])[NH:6][C:7]2=[O:12] |f:2.3,4.5,7.8|
|
Name
|
|
Quantity
|
96.1 mmol
|
Type
|
reactant
|
Smiles
|
NC=1C=C2C(NC(C2=CC1Cl)=O)=O
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
120 mmol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
327 mmol
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
tetrahydrofuran ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1.C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction temperature between 0 and 5° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then warmed to room temperature
|
Type
|
TEMPERATURE
|
Details
|
subsequently heated at 35° C. for 45 min
|
Duration
|
45 min
|
Type
|
WAIT
|
Details
|
60° C. for 30 min before being recooled to room temperature
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the organic phase washed sequentially with aqueous sodium thiosulphite and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
STIRRING
|
Details
|
stirred for 10 min at room temperature
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
the resulting crystals collected by filtration
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |